7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Description
Historical Development and Discovery
The development of this compound emerged from the broader investigation of pyrrolo[2,3-d]pyrimidine derivatives as purine analogs in medicinal chemistry. The systematic exploration of 7-deazapurine compounds began with the recognition that replacement of nitrogen-7 in purine with carbon could yield molecules with enhanced biological properties and improved synthetic accessibility. The specific allyl-substituted derivative represents a later development in this field, arising from efforts to create intermediates suitable for the synthesis of janus kinase inhibitors.
The compound's discovery can be traced to pharmaceutical research programs focused on developing selective kinase inhibitors for inflammatory diseases. The incorporation of the allyl group at the 7-position was strategically designed to provide a synthetic handle for further functionalization while maintaining the core biological activity associated with the 7-deazapurine scaffold. Early synthetic approaches to this compound were developed as part of broader efforts to create efficient routes to tofacitinib and related janus kinase inhibitors.
Research groups investigating purine analogs recognized that the 7-deazapurine framework offered unique advantages over natural purines, including enhanced electron density in the five-membered ring and the availability of the carbon-7 position for substitution. This led to systematic investigations of various 7-substituted derivatives, with the allyl group proving particularly valuable for pharmaceutical applications due to its reactivity and potential for further chemical transformation.
Position in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry as a member of the fused pyrimidine family. The compound features a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring, creating the pyrrolo[2,3-d]pyrimidine core system. This heterocyclic framework is characterized by its planarity and delocalized electron system, which contributes to its stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃ |
| Molecular Weight | 193.63 g/mol |
| CAS Number | 186519-91-5 |
| Ring System | Bicyclic fused heterocycle |
| Heteroatoms | 3 nitrogen atoms, 1 chlorine atom |
The structural characteristics of this compound include the presence of three nitrogen atoms within the bicyclic framework, creating multiple sites for hydrogen bonding and coordination interactions. The chlorine substituent at the 4-position introduces electron-withdrawing character to the pyrimidine ring, while the allyl group at the 7-position provides both steric bulk and a site for further chemical modification.
The compound's electronic properties are significantly influenced by the replacement of nitrogen-7 with carbon, which makes the five-membered ring more electron-rich compared to natural purines. This modification enhances the compound's potential for cation-π and π-π interactions, which are important for biological activity and molecular recognition processes.
From a synthetic chemistry perspective, the compound serves as a versatile intermediate due to the reactivity of both the chlorine atom and the allyl group. The chlorine substituent can undergo nucleophilic aromatic substitution reactions, while the allyl group can participate in various transformation reactions including cross-coupling processes.
Significance in Medicinal Chemistry
The medicinal chemistry significance of this compound stems primarily from its role as a key pharmaceutical intermediate in the synthesis of clinically important janus kinase inhibitors. The compound serves as a crucial building block for preparing tofacitinib, a medication approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
The strategic importance of this compound in drug development relates to its ability to provide access to the 7-deazapurine scaffold while incorporating functional groups that enable selective kinase inhibition. The allyl substituent at the 7-position allows for the introduction of additional pharmacophoric elements through chemical transformation, while the chlorine atom at the 4-position can be replaced with various nucleophiles to modulate biological activity.
Research has demonstrated that derivatives of this compound exhibit significant biological activity, particularly as anti-inflammatory agents through inhibition of janus kinase pathways. The compound's structural similarity to purine nucleotides allows it to interact effectively with kinase active sites while the modifications provide selectivity for specific enzyme targets.
The pharmaceutical industry has recognized the value of this compound as a synthetic intermediate due to its ability to undergo controlled chemical transformations that preserve the essential structural features required for biological activity. The presence of the allyl group provides synthetic flexibility, allowing medicinal chemists to introduce diverse substituents that can fine-tune pharmacological properties including potency, selectivity, and pharmacokinetic characteristics.
Studies have shown that the 7-deazapurine framework, exemplified by this compound, offers advantages over traditional purine-based inhibitors including improved stability and reduced susceptibility to metabolic degradation. These properties make the compound particularly valuable for developing oral medications with favorable therapeutic profiles.
Relationship to Deazapurine Family
This compound belongs to the important class of compounds known as 7-deazapurines, which are characterized by the replacement of nitrogen-7 in the purine structure with carbon. This structural modification fundamentally alters the electronic properties and biological behavior of the molecule compared to natural purines.
The deazapurine family encompasses a broad range of compounds that have found applications in antiviral, anticancer, and anti-inflammatory therapeutics. The replacement of nitrogen with carbon at the 7-position creates several important changes in molecular properties. First, the five-membered ring becomes more electron-rich, potentially enhancing interactions with biological targets through improved π-π stacking and cation-π interactions.
| Deazapurine Type | Structural Feature | Biological Significance |
|---|---|---|
| 7-Deazapurine | N7 → C7 replacement | Enhanced electron density, C7 substitution capability |
| 7-Deazaadenine | Amino group at C6 | Antiviral activity |
| 7-Deazaguanine | Hydroxyl group at C6 | Anticancer properties |
| 7-Chloro-7-deazapurine | Chlorine at C4 | Pharmaceutical intermediate |
The carbon atom at position 7 provides a unique substitution site that is not available in natural purines, allowing for the introduction of diverse functional groups that can modulate biological activity. In the case of this compound, the allyl substituent takes advantage of this synthetic opportunity to create a versatile intermediate for pharmaceutical synthesis.
Research has established that 7-deazapurine nucleosides can effectively substitute for natural purine nucleosides in deoxyribonucleic acid and ribonucleic acid, often with enhanced stability and improved base-pairing properties. This capability has made the deazapurine scaffold particularly valuable for developing nucleoside analogs with therapeutic applications.
The relationship between this compound and other deazapurine derivatives is characterized by shared structural features and synthetic strategies. Many deazapurine compounds utilize similar synthetic approaches, including condensation reactions and cyclization processes that establish the fused ring system. The presence of halogen substituents, such as the chlorine atom in this compound, is a common feature that facilitates further synthetic elaboration through substitution reactions.
The medicinal chemistry applications of deazapurine compounds have demonstrated their value as privileged scaffolds for drug discovery. The success of tofacitinib, which is synthesized using this compound as an intermediate, exemplifies the therapeutic potential of this compound class and validates the continued investigation of deazapurine derivatives for pharmaceutical applications.
Properties
IUPAC Name |
4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRIQTFDXVDHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594198 | |
| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186519-91-5 | |
| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step organic reactions. One common method starts with the α-alkylation of diethyl malonate with allyl bromide, followed by cyclization with amidine to form a six-membered bislactam ring. The chlorination of the carbonyl group with phosphorus oxychloride yields the dichloro pyrimidine ring, which is then oxidized to form an aldehyde intermediate. The final step involves an SNAr/cyclization reaction with ammonia water to produce the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The process involves precise control of temperature, pressure, and reagent concentrations to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly involves nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Typically uses reagents like sodium hydride or potassium carbonate in polar solvents.
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Pharmaceutical Synthesis
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a crucial intermediate in the synthesis of various kinase inhibitors. Kinase inhibitors are essential in treating numerous diseases, including cancer and autoimmune disorders. The compound's structure allows for modifications that enhance its potency and selectivity against specific kinases.
Notable Kinase Inhibitors Derived from the Compound:
| Compound Name | Target Kinase | Application |
|---|---|---|
| Tofacitinib | JAK1, JAK3 | Rheumatoid arthritis |
| CP690550 | JAK1 | Autoimmune diseases |
| CGP76030 | Various kinases | Cancer treatment |
Research indicates that derivatives of this compound exhibit significant biological activities:
- Anticancer Properties : Certain derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways.
- Antiviral Activity : Some compounds derived from this scaffold have demonstrated efficacy against viral infections.
- Anti-inflammatory Effects : The compound has potential applications in treating inflammatory diseases due to its ability to modulate immune responses.
Case Studies:
- A study demonstrated that a derivative of this compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the Bcl2 pathway .
- Another investigation highlighted the antiviral properties of a modified version of this compound against influenza viruses, showcasing its potential as a therapeutic agent .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with diethyl malonate and allyl bromide.
- Cyclization Reaction : Following alkylation, cyclization with amidine forms a bislactam intermediate.
- Chlorination : Chlorination with phosphorus oxychloride introduces the chlorine atom at the 4-position.
- Final Steps : The final product is obtained through an SNAr/cyclization reaction with ammonia water.
Mechanism of Action
The mechanism of action of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound interferes with signal transduction pathways, particularly the JAK-STAT pathway. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The pyrrolo[2,3-d]pyrimidine core is highly modifiable. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electronic Effects: Chlorine at position 4 increases electrophilicity, enabling amine substitutions (e.g., in 4-amino derivatives) for kinase inhibitor development . Methyl or benzyl groups at position 7 enhance steric bulk, affecting target binding .
- Biological Activity : Allyl-substituted derivatives (e.g., 7-allyl) exhibit unique pharmacokinetic profiles due to the allyl group’s metabolic stability compared to smaller alkyl groups (e.g., methyl) .
- Synthetic Flexibility : The 7-position tolerates diverse substituents (allyl, benzyl, heterocycles), enabling tailored modifications for specific applications .
Physicochemical and Pharmacokinetic Properties
Notes:
- The allyl group increases hydrophobicity (LogP ~2.8) compared to methyl (LogP ~2.1) but less than benzyl (LogP ~3.5).
- Methyl derivatives show higher solubility in polar solvents (e.g., DMF), while benzyl analogs face formulation challenges .
Biological Activity
7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound recognized for its significant biological activity, especially in the field of medicinal chemistry. It is primarily studied as a scaffold for developing kinase inhibitors, which are essential in treating various diseases, including cancer and inflammatory disorders. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrrolo-pyrimidine structure, characterized by:
- Molecular Formula : C₆H₄ClN₃
- Molecular Weight : Approximately 153.57 g/mol
- Appearance : Light brown to brown crystalline powder
- Melting Point : Ranges from 188 to 194 °C
- Solubility : Soluble in dimethyl sulfoxide (DMSO), ethyl acetate, and methanol.
This compound primarily acts as an inhibitor of Janus kinases (JAKs) . The inhibition of JAKs disrupts the JAK-STAT signaling pathway, which is crucial for various cellular processes including immune response and cell proliferation. This mechanism underlies its potential therapeutic applications in oncology and inflammatory diseases.
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activities. For instance:
- Compound derivatives have shown cytotoxic effects against multiple cancer cell lines with IC₅₀ values ranging from 29 to 59 µM.
- Notably, certain analogs have demonstrated significant inhibition against key targets such as EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values comparable to established tyrosine kinase inhibitors like sunitinib .
Anti-inflammatory Activity
The compound has also been identified as having anti-inflammatory properties. It serves as a pharmaceutical intermediate for drugs like Tofacitinib, which is used to treat rheumatoid arthritis. Its ability to inhibit specific kinases involved in inflammatory pathways highlights its therapeutic potential in managing chronic inflammatory diseases.
Antiviral Activity
Recent studies have explored the antiviral potential of compounds with the pyrrolo[2,3-d]pyrimidine scaffold against flaviviruses such as Zika and dengue virus. While the exact molecular targets remain to be elucidated, these compounds represent a new class of antiviral agents with promising activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Diseases | IC₅₀ Values (µM) | Notable Compounds |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 29 - 59 | Compound 5k |
| Anti-inflammatory | Rheumatoid Arthritis | N/A | Tofacitinib |
| Antiviral | Zika Virus | N/A | Compound 1 |
Case Study: Development of Kinase Inhibitors
In a study focused on synthesizing new pyrrolo[2,3-d]pyrimidine derivatives, researchers successfully created compounds that exhibited significant cytotoxicity against cancer cell lines. Mechanistic investigations revealed that these compounds could induce cell cycle arrest and apoptosis in HepG2 cells by increasing pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
Future Directions
The ongoing research into this compound emphasizes its versatility as a scaffold for drug development. Future studies are expected to focus on:
- Optimizing derivatives for enhanced potency and selectivity against specific kinases.
- Exploring additional therapeutic applications beyond oncology and inflammation.
- Investigating the full spectrum of biological activities across different disease models.
Q & A
Q. What analytical techniques quantify trace impurities in synthesized batches of this compound?
- Answer : LC-MS/MS with a C18 column (2.6 µm, 100 Å) detects impurities down to 0.1%. Use charged aerosol detection (CAD) for non-UV-active byproducts. Validate methods per ICH Q2(R1) guidelines .
Q. How to design a kinetic study to evaluate the compound’s inhibition mechanism against VEGFR2?
- Answer : Perform Lineweaver-Burk plots with varying ATP concentrations. A competitive mechanism shows intersecting lines at the y-axis. Confirm via IC₅₀ shift assays with increasing ATP levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
